molecular formula C15H12ClN3S B2362900 4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-37-2

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2362900
CAS No.: 440322-37-2
M. Wt: 301.79
InChI Key: MMMCQOQPPWJYGP-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-chlorobenzylamine with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinazoline-2-thione derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloromethcathinone: A cathinone derivative with stimulant properties.

    3-chloromethcathinone: Another cathinone derivative with similar stimulant effects.

Uniqueness

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione is unique due to its quinazoline core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-12-7-3-1-5-10(12)9-17-14-11-6-2-4-8-13(11)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCQOQPPWJYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=S)NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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